5-Chlorothiazole CAS number and properties
5-Chlorothiazole CAS number and properties
An In-depth Technical Guide to 5-Chlorothiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active compounds, from essential vitamins like thiamin (Vitamin B1) to blockbuster pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug discovery. Within this class, halogenated thiazoles serve as exceptionally valuable synthetic intermediates. This guide provides a comprehensive technical overview of 5-chlorothiazole (CAS No: 4175-73-9), a key building block whose strategic chlorine placement enables a diverse range of chemical transformations critical for the development of novel therapeutic agents and agrochemicals.[3] We will delve into its core properties, explore logical synthesis and reaction pathways, discuss its applications, and provide essential safety protocols, offering field-proven insights for professionals in chemical research and development.
Chemical Identity and Physicochemical Properties
5-Chlorothiazole is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, with a chlorine atom substituted at the C5 position. This substitution pattern is crucial, as it influences the molecule's reactivity and provides a handle for further functionalization.
Core Identification
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-1,3-thiazole | PubChem[4] |
| CAS Number | 4175-73-9 | PubChem[4] |
| Molecular Formula | C₃H₂ClNS | PubChem[4] |
| Molecular Weight | 119.57 g/mol | PubChem[4] |
| Canonical SMILES | C1=C(SC=N1)Cl | PubChem[4] |
| InChI Key | YBGBTGGBNZEUJS-UHFFFAOYSA-N | PubChem[4] |
Physicochemical Data
The physical and chemical properties of 5-chlorothiazole dictate its handling, storage, and reaction conditions. The compound is a low-melting solid or liquid at room temperature with a characteristic odor.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid or solid | Bouling Chemical Co.[5] |
| Melting Point | 12 - 13 °C | Bouling Chemical Co.[5] |
| Boiling Point | 176 - 178 °C | Bouling Chemical Co.[5] |
| Density | 1.399 g/cm³ | Bouling Chemical Co.[5] |
| Flash Point | 65 °C | Bouling Chemical Co.[5] |
| Solubility | Slightly soluble in water | Bouling Chemical Co.[5] |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[6] |
| XLogP3 | 1.9 | PubChem (Computed)[4][7] |
Synthesis and Manufacturing
The synthesis of specifically substituted thiazoles requires careful strategic planning to ensure correct regiochemistry. While various methods exist for creating the thiazole core, achieving selective C5-chlorination is non-trivial. Direct electrophilic chlorination of the parent thiazole often yields mixtures and can favor other positions. A more controlled and industrially relevant approach involves forming the ring with the desired substituent pattern already incorporated, or by leveraging the unique reactivity of the thiazole protons.
Proposed Synthesis via Regioselective Lithiation
A robust method for functionalizing the thiazole ring involves deprotonation with a strong organolithium base followed by quenching with an electrophile. The C2 proton of thiazole is generally the most acidic. However, by starting with a 2-substituted thiazole, it is possible to direct metallation to the C5 position. A plausible, though not directly cited, synthetic route could involve this principle. A more direct, documented analogy is the synthesis of 2-chloro-1,3-thiazole-5-carbaldehyde from 2-chlorothiazole, which demonstrates the feasibility of C5 functionalization via lithiation.[7]
Causality of Experimental Choices:
-
Anhydrous THF: A polar aprotic solvent is required to solvate the organolithium reagent and the intermediate lithiated species without reacting. It must be scrupulously dried to prevent quenching the highly basic n-BuLi.
-
-78 °C (Dry Ice/Acetone Bath): This low temperature is critical to prevent side reactions. Organolithium reagents can react with the solvent (THF) at higher temperatures. It also ensures kinetic control of the deprotonation, enhancing regioselectivity.
-
n-Butyllithium (n-BuLi): A powerful, non-nucleophilic strong base is necessary to abstract a proton from the relatively non-acidic C-H bond of the thiazole ring.
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N-Chlorosuccinimide (NCS): A mild and safe electrophilic chlorine source. It is an easily handled solid and provides a "Cl+" equivalent to quench the nucleophilic lithiated thiazole intermediate.
-
Saturated NH₄Cl: Used to quench the reaction and any remaining n-BuLi. It provides a proton source that is mild enough not to hydrolyze the product under the workup conditions.
Experimental Protocol: Proposed Synthesis of 5-Chlorothiazole
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Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
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Reaction Initiation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath.
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Deprotonation: 2-Bromothiazole (1.0 equivalent), serving as a starting material where the 2-position is blocked, is dissolved in anhydrous THF and added to the flask. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at -78 °C to ensure complete lithium-halogen exchange and formation of the C2-lithiated species, followed by addition of another equivalent of n-BuLi to deprotonate the C5 position.
-
Chlorination: A solution of N-chlorosuccinimide (NCS) (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture. The reaction is stirred for an additional 2 hours at -78 °C.
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Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extraction & Purification: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield 5-chlorothiazole.
Diagram: Proposed Synthetic Workflow
Caption: Proposed regioselective synthesis of 5-Chlorothiazole.
Chemical Reactivity and Key Transformations
The reactivity of 5-chlorothiazole is dominated by the halogen at the C5 position, which serves as a versatile functional handle for introducing molecular diversity through cross-coupling reactions and nucleophilic substitution.
Metal-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 5-position is amenable to various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
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Stille Coupling: Reaction with organostannanes, offering an alternative for C-C bond formation.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating aminothiazole derivatives which are prevalent in bioactive molecules.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, useful for extending molecular scaffolds.
Nucleophilic Aromatic Substitution (SₙAr)
While halo-thiazoles are generally less reactive towards SₙAr than their pyridine or pyrimidine counterparts, the reaction can proceed with potent nucleophiles or under forcing conditions. The presence of the ring nitrogen helps to stabilize the negative charge in the Meisenheimer intermediate, facilitating the substitution.
Lithiation and Further Functionalization
As demonstrated in the synthesis of derivatives, the remaining C-H protons on the 5-chlorothiazole ring can be deprotonated with strong bases, allowing for the introduction of a second functional group. The C2 proton remains the most acidic and is the likely site of initial deprotonation.
Diagram: Reactivity Map of 5-Chlorothiazole
Caption: Key synthetic transformations of 5-Chlorothiazole.
Applications in Research and Drug Development
The thiazole ring is a bio-isostere for various functional groups and is found in numerous approved drugs, where it often plays a key role in binding to biological targets. 5-Chlorothiazole serves as a critical starting material for accessing complex molecules containing this privileged scaffold.
Agrochemicals
Chlorinated thiazole derivatives are fundamental to the synthesis of neonicotinoid insecticides. For instance, the closely related intermediate 2-chloro-5-chloromethylthiazole is a precursor to blockbuster products like Thiamethoxam and Imidacloprid.[8] These compounds act as agonists of the nicotinic acetylcholine receptor in insects, leading to potent insecticidal activity. The specific substitution pattern on the thiazole ring is crucial for this biological activity.
Pharmaceuticals
The 5-substituted thiazole moiety is a key structural feature in a range of therapeutic agents. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore.
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Antiviral Agents: The anti-HIV drug Ritonavir contains a 5-substituted thiazole moiety, highlighting the importance of this scaffold in designing protease inhibitors.[3]
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Anticancer Agents: Dasatinib, a kinase inhibitor used to treat leukemia, features a thiazole ring, demonstrating its utility in oncology drug design.[2]
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Anti-inflammatory and Other Agents: The thiazole core is present in drugs like Meloxicam (an NSAID) and is being actively investigated for a wide range of other diseases, including neurodegenerative and infectious diseases.[1] Recent research has shown that libraries of thiazole compounds, which could be derived from 5-chlorothiazole, exhibit promising antiplasmodial activity against malaria.
The utility of 5-chlorothiazole lies in its capacity to serve as a platform for generating diverse libraries of such compounds through the reactions described previously, accelerating the hit-to-lead process in drug discovery.
Safety, Handling, and Toxicology
As with any reactive chemical intermediate, proper handling of 5-chlorothiazole is essential to ensure laboratory safety. The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Hazard Identification
Based on available safety data, 5-chlorothiazole is classified as follows:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Handling and Storage Protocol
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Engineering Controls: Use only in a chemical fume hood with adequate ventilation to keep airborne concentrations low.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, open flames, and incompatible materials such as strong oxidizing agents.[5] Recommended storage temperature is 2-8°C.[6]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Conclusion
5-Chlorothiazole is more than a simple halogenated heterocycle; it is a versatile and powerful building block for chemical innovation. Its defined physicochemical properties, coupled with a predictable and exploitable reactivity profile centered on its C-Cl bond, make it an indispensable tool for medicinal chemists and process development scientists. From life-saving pharmaceuticals to essential agrochemicals, the molecular scaffolds derived from 5-chlorothiazole underscore its strategic importance in modern synthetic chemistry. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is paramount for unlocking its full potential in the research and development of next-generation chemical entities.
References
- Hillstrom, G. F., Hockman, M. A., Murugan, R., Scriven, E. F. V., Stout, J. R., & Yang, J. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(vi), 94-99.
- European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP 0446913 A1).
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SpectraBase. (n.d.). 5-chlorothiadiazole. Retrieved from [Link]
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PubChem. (n.d.). Chlorothiazide. Retrieved from [Link]
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Molbase. (n.d.). 5-Chlorothiazole | 4175-73-9. Retrieved from [Link]
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PubChem. (n.d.). 5-Chlorothiazole. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
- Reusch, W. (n.d.). Main Group Organometallic Compounds.
- Chad's Prep. (2018, September 20). 20.4 Reaction with Organometallic Reagents [Video]. YouTube.
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Chinafactory. (n.d.). The Role of Thiazolium Salts in Pharmaceutical Synthesis. Retrieved from [Link]
- Chemistry LibreTexts. (2023, May 3). 3.1: Reactions of Organometallic Compounds.
- El-Faham, A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8003.
- Pearson Study Prep. (2015, March 23). Reactions of Organometallics [Video]. YouTube.
- Begum, J., & Sk, S. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(15), 10254-10264.
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